molecular formula C19H18N6OS B2886009 1-benzyl-N-(4,5-dimethylthiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795192-42-5

1-benzyl-N-(4,5-dimethylthiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2886009
CAS RN: 1795192-42-5
M. Wt: 378.45
InChI Key: KJTVDRKTUVQANA-UHFFFAOYSA-N
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Description

1-benzyl-N-(4,5-dimethylthiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N6OS and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Agents

Compounds within the same class as the specified chemical have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, novel analogs of pyrazole-1-carboxamide derivatives have shown promising antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis. These compounds were designed and synthesized through various chemical reactions, indicating their potential as templates for developing new antibacterial agents (Palkar et al., 2017).

Anticancer Activity

Research has also explored the anticancer potential of related compounds. A study highlighted the synthesis and evaluation of benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against the H5N1 strain, pointing towards their potential utility in combating avian influenza virus, a concern for public health (Hebishy et al., 2020). Furthermore, another study synthesized pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety, which were evaluated for in vitro anticancer activity, demonstrating notable antiproliferative activity against various cancer cell lines. This suggests the potential of these compounds in anticancer drug development (Rasal et al., 2020).

Antimicrobial and Antitubercular Agents

Synthesis and biological evaluation of new heterocyclic hybrids based on pyrrole scaffolds have been conducted, revealing good antimicrobial, antifungal, and antitubercular activity. Such studies underscore the versatility of these compounds in developing treatments for various microbial infections (Joshi et al., 2013).

In Silico Studies and Drug-likeness

In silico approaches towards predicting drug-likeness and in vitro microbial investigation of dihydropyrrolone conjugates have been applied to similar compounds, showcasing their potential in drug development. These studies emphasize the importance of computational methods in identifying compounds with favorable drug-like properties for further development (Pandya et al., 2019).

properties

IUPAC Name

1-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c1-13-14(2)27-19(20-13)21-17(26)16-18(24-10-6-7-11-24)25(23-22-16)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTVDRKTUVQANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

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